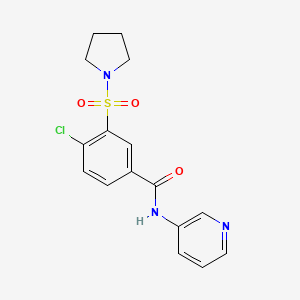

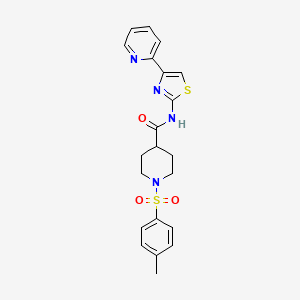

N-(isochroman-3-ylmethyl)isoxazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Isoxazole derivatives can be synthesized via a one-pot green approach . The derivatives are further explored for their antibacterial and antioxidant activities together with their density functional theory (DFT) analysis . Characterization of newly synthesized moieties is done by IR, 1H NMR, 13C NMR, CHN analysis, & single-crystal X-ray Crystallography .Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be analyzed using density functional theory (DFT) analysis . The electronic structure of molecules and analysis of chemical reactivity descriptors such as hardness (η), Mulliken electronegativity (χ), chemical potential (μ) and electrophilicity (ω) can be studied .Chemical Reactions Analysis

Isoxazole derivatives have shown potent antioxidant and antibacterial activities . They have been synthesized via one-pot methodology and examined for their antibacterial potential . Some compounds showed potent anticancer activities .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(Isochroman-3-ylmethyl)isoxazole-5-carboxamide derivatives have been investigated for their potential therapeutic applications. For instance, isoxazole derivatives have shown promise as glycoprotein IIb/IIIa antagonists, which could be beneficial in treating cardiovascular diseases by preventing platelet aggregation. The introduction of lipophilic substituents at strategic positions has been found to enhance the potency and duration of antiplatelet effects in animal models (Xue et al., 1997). Additionally, isoxazole-based compounds have demonstrated antitumor activities, as seen in the synthesis of novel N-phenyl-5-carboxamidyl isoxazoles, which exhibited significant activity against colon cancer cells by potentially inhibiting the JAK3/STAT3 signaling pathways (Shaw et al., 2012).

Organic Synthesis and Catalysis

In the realm of organic synthesis, isoxazole-5-carboxamide derivatives serve as key intermediates and building blocks. The development of auxiliary-directed Pd-catalyzed γ-C(sp3)-H bond activation of α-aminobutanoic acid derivatives using isoxazole-3-carboxamide moieties has been reported. This methodology enables selective and efficient modification of α-aminobutanoic acid derivatives, leading to the synthesis of γ-substituted non-natural amino acids, which are valuable in peptide chemistry (Pasunooti et al., 2015).

Agricultural Chemistry

Isoxazole-5-carboxamide derivatives have also been explored for their potential as herbicides. Research has shown that certain 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides exhibit significant herbicidal activity against broadleaf and narrowleaf weeds in both greenhouse and field studies. The herbicidal efficacy of these compounds can be attributed to the specific structural features, such as the presence of a substituted phenyl ring, a carboxamide group, and a haloalkyl group in the isoxazole ring (Hamper et al., 1995).

Eigenschaften

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c17-14(13-5-6-16-19-13)15-8-12-7-10-3-1-2-4-11(10)9-18-12/h1-6,12H,7-9H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTNUQVPBKEBCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC2=CC=CC=C21)CNC(=O)C3=CC=NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(benzo[d][1,3]dioxol-5-ylmethyl)quinazolin-4(3H)-one](/img/structure/B2388487.png)

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)

![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)

![3-Benzyl-3,9-diazaspiro[5.5]undecan-11-ol dihydrochloride](/img/structure/B2388499.png)

![7-(4-chlorophenyl)-5-methyl-N-(pyridin-3-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2388500.png)

![3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2388502.png)

![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)